3-Cyclopropylpiperidine hydrochloride
Description
3-Cyclopropylpiperidine hydrochloride is a piperidine derivative featuring a cyclopropyl substituent at the 3-position of the piperidine ring. Piperidine-based compounds are widely studied in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, agrochemicals, and bioactive molecules. The cyclopropyl group introduces steric and electronic effects that can modulate pharmacokinetic properties, such as metabolic stability and binding affinity .
Properties
IUPAC Name |
3-cyclopropylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(6-9-5-1)7-3-4-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXMKQRRPGYLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942511-56-0 | |
| Record name | 3-cyclopropylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 1,5-dibromopentane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, forming the cyclopropylpiperidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Cyclopropylpiperidine hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, highlighting relevant studies and data.
Antiviral Agents
Recent studies have explored the use of piperidine derivatives, including 3-cyclopropylpiperidine, as potential inhibitors of viral enzymes. For instance, research on HIV-1 protease inhibitors has shown that compounds with piperidine scaffolds demonstrate significant antiviral activity. One study reported a series of piperidine analogues with IC50 values below 20 nM against HIV-1 protease, indicating their potential as therapeutic agents against HIV .
Neuropharmacological Research
Piperidine derivatives are also significant in neuropharmacology. Compounds like 3-cyclopropylpiperidine have been investigated for their effects on neurotransmitter systems. The structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. For example, the compound's interactions with dopamine and serotonin receptors could be explored to develop new treatments for depression or anxiety disorders.
Drug Repurposing
The ongoing COVID-19 pandemic has prompted research into existing compounds for potential antiviral properties against SARS-CoV-2. Piperidine-based inhibitors have been studied for their ability to inhibit viral replication. A study highlighted the promising results of piperidine derivatives in reducing viral titers in cellular models, suggesting their utility in drug repurposing efforts .
Case Study 1: HIV-1 Protease Inhibition
A notable case involved the synthesis and evaluation of a series of piperidine derivatives as HIV-1 protease inhibitors. Among these, a specific compound containing a cyclopropyl group exhibited an IC50 value of 3.61 nM and demonstrated effectiveness against both wild-type and drug-resistant strains of HIV-1. Molecular docking studies revealed strong interactions between the compound and the protease active site, providing insights into its mechanism of action .
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacology, researchers synthesized various piperidine derivatives, including 3-cyclopropylpiperidine, to assess their effects on neurotransmitter receptors. The findings indicated that certain derivatives exhibited significant binding affinity to serotonin receptors, suggesting their potential role as antidepressants or anxiolytics.
Table 1: Summary of Antiviral Activity of Piperidine Derivatives
| Compound Name | Target Virus | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 22a | HIV-1 | 3.61 | Protease inhibition |
| Piperidine Derivative | SARS-CoV-2 | Varies | Viral replication inhibition |
Table 2: Neuropharmacological Effects of Piperidine Derivatives
| Compound Name | Receptor Target | Binding Affinity (nM) | Potential Application |
|---|---|---|---|
| 3-Cyclopropylpiperidine | Serotonin (5-HT) | Varies | Antidepressant |
| Piperidine Analogue | Dopamine | Varies | Treatment for Parkinson's Disease |
Mechanism of Action
The mechanism of action of 3-Cyclopropylpiperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 3-cyclopropylpiperidine hydrochloride and related compounds:
*Note: Molecular weight for this compound is calculated based on its assumed formula.
Pharmacological and Functional Differences
- 3-Methyl PCP Hydrochloride : Classified as an arylcyclohexylamine, this compound is structurally related to phencyclidine (PCP) and acts as an NMDA receptor antagonist. Its 3-methylphenyl group enhances receptor binding compared to simpler alkyl-substituted piperidines .
- 3-Methylpiperidine Hydrochloride : The methyl group at C3 increases lipophilicity, making it suitable for synthesizing lipid-soluble intermediates. However, its metabolic stability is lower than cyclopropyl analogs due to easier oxidative degradation .
- (3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine Hydrochloride : The sulfonyl group improves water solubility and metabolic stability, which is advantageous for central nervous system (CNS) drug candidates targeting enzymes or receptors requiring polar interactions .
Stability and Handling Considerations
- 3-Methyl PCP Hydrochloride : Stable for ≥5 years when stored at -20°C, indicating high thermal stability typical of arylcyclohexylamines .
- 3-(2-Methylphenoxy)piperidine Hydrochloride: Requires handling with gloves and eye protection due to irritancy risks. No specific stability data are provided, but standard storage at room temperature is inferred .
- This compound (Inferred) : Cyclopropyl groups generally confer rigidity and resistance to metabolic oxidation, suggesting superior stability compared to methyl or phenyl analogs. Storage at -20°C is recommended for long-term preservation .
Biological Activity
Introduction
3-Cyclopropylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound features a piperidine ring with a cyclopropyl substituent. Its molecular formula is C_9H_16ClN, and it exhibits unique steric and electronic properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C_9H_16ClN |
| Molecular Weight | 175.68 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antiviral Activity
Recent studies have demonstrated that piperidine derivatives, including this compound, exhibit antiviral properties. A notable study highlighted its potential as an inhibitor of HIV-1 protease, showcasing an IC50 value in the nanomolar range, indicating potent antiviral activity. The structure-activity relationship (SAR) analysis revealed that modifications in the piperidine scaffold significantly affect the inhibitory potency against viral enzymes .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds derived from piperidine scaffolds demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like bleomycin . The mechanism involves the disruption of cellular signaling pathways critical for tumor growth and survival.
Neuropharmacological Effects
This compound may also interact with neurotransmitter systems. Studies suggest that piperidine derivatives can act as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases . The presence of the cyclopropyl group may enhance binding affinity and selectivity for specific receptor subtypes.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV-1 protease (IC50 < 10 nM) | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Modulation of nAChRs |
Case Studies
Several case studies have explored the therapeutic applications of piperidine derivatives, including this compound. One case involved the use of a related compound in a clinical trial targeting HIV-infected patients, where it demonstrated promising results in reducing viral load without significant toxicity . Another study examined its effects on cognitive function in animal models, suggesting potential benefits for neurological conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with a piperidine core often act as competitive inhibitors for various enzymes, including proteases involved in viral replication.
- Receptor Modulation: Interaction with nAChRs suggests a role in neurotransmission modulation, potentially impacting cognitive functions.
- Induction of Apoptosis: The ability to trigger programmed cell death pathways in cancer cells highlights its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Cyclopropylpiperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by piperidine functionalization. Key reagents include oxidizing agents (e.g., potassium permanganate) for ketone intermediates and reducing agents (e.g., sodium borohydride) for amine formation . Optimize yields by controlling temperature (e.g., 0–5°C for sensitive intermediates) and using inert atmospheres to prevent oxidation. Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. How can researchers ensure compound purity during synthesis and purification?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min; retention time ~8.2 min .
- NMR : Validate structure via ¹H NMR (δ 1.2–1.4 ppm for cyclopropyl protons, δ 3.1–3.5 ppm for piperidine protons) .
- Mass Spectrometry : Confirm molecular ion peak at m/z 157.1 (free base) and chloride adducts .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases to prevent hazardous reactions (e.g., gas evolution) .
- Waste Disposal : Neutralize with 10% acetic acid before incineration .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) be resolved during structural characterization?
- Methodological Answer :
- Contradiction Analysis : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations). For IR, confirm amine N–H stretches (~3300 cm⁻¹) and cyclopropyl C–H bends (~1000 cm⁻¹) .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., m/z 173.1 for oxidized derivatives) .
Q. What strategies mitigate stability issues in aqueous or buffered solutions during in vitro assays?
- Methodological Answer :
- pH Optimization : Stability is highest at pH 4–6; avoid alkaline conditions (>pH 8) to prevent hydrolysis of the piperidine ring .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and reconstitute in DMSO immediately before use .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- Chromatographic Validation : Follow ICH guidelines for linearity (1–100 µg/mL, R² >0.99), precision (%RSD <5%), and recovery (>90%) using spiked plasma samples .
- Matrix Effects : Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS .
Q. What experimental approaches address conflicting bioactivity results in receptor-binding assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
